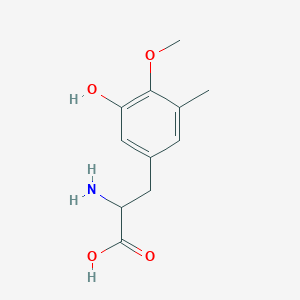
Saframycin precursor
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Saframycin precursor is a compound involved in the biosynthesis of saframycin, a potent antitumor antibiotic. Saframycin A, produced by Streptomyces lavendulae, belongs to the tetrahydroisoquinoline family of antibiotics and has shown significant antitumor activity . The compound is structurally complex, featuring a pentacyclic tetrahydroisoquinoline scaffold .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of saframycin precursor involves a series of enzymatic reactions. The nonribosomal peptide synthetase system, including enzymes such as SfmA, SfmB, and SfmC, plays a crucial role in assembling the unusual tetrapeptidyl skeleton . The process involves the reduction of various peptidyl thioesters followed by iterative Pictet-Spengler reactions .
Industrial Production Methods
Industrial production of this compound relies on a semi-synthetic process due to the limited supply from natural sources. This process involves more than 25 transformation steps, making it a complex and resource-intensive method . Biosynthetic engineering is being explored as an alternative strategy to improve efficiency and minimize environmental impact .
化学反応の分析
Types of Reactions
Saframycin precursor undergoes several types of reactions, including:
Oxidation: Involves the conversion of specific functional groups to higher oxidation states.
Reduction: The reduction of thioester intermediates is a key step in the biosynthesis.
Substitution: Various substitution reactions occur during the assembly of the pentacyclic scaffold.
Common Reagents and Conditions
Common reagents used in these reactions include:
NAD(P)H: Used in reduction reactions.
ATP and Mg2+: Essential for the loading of amino acid substrates.
Major Products
The major product formed from these reactions is the pentacyclic tetrahydroisoquinoline scaffold, which is a crucial component of saframycin A .
科学的研究の応用
Saframycin precursor has several scientific research applications:
作用機序
The mechanism of action of saframycin precursor involves the formation of a pentacyclic tetrahydroisoquinoline scaffold through a series of enzymatic reactions. The nonribosomal peptide synthetase system catalyzes the iterative Pictet-Spengler reactions, leading to the assembly of the complex structure . The molecular targets and pathways involved include the reduction of peptidyl thioesters and the formation of iminium ions via a carbinolamine moiety .
類似化合物との比較
Similar Compounds
Safracins: Structurally similar to saframycin, produced by Pseudomonas fluorescens.
Ecteinascidins: Share a central core with saframycins but differ in the oxidation state of their terminal rings.
Renieramycins: Isoquinoline alkaloids with antibiotic and antitumor activities.
Uniqueness
Saframycin precursor is unique due to its complex biosynthetic pathway involving nonribosomal peptide synthetases and iterative Pictet-Spengler reactions . Its ability to form a pentacyclic tetrahydroisoquinoline scaffold distinguishes it from other similar compounds .
特性
分子式 |
C11H15NO4 |
|---|---|
分子量 |
225.24 g/mol |
IUPAC名 |
2-amino-3-(3-hydroxy-4-methoxy-5-methylphenyl)propanoic acid |
InChI |
InChI=1S/C11H15NO4/c1-6-3-7(4-8(12)11(14)15)5-9(13)10(6)16-2/h3,5,8,13H,4,12H2,1-2H3,(H,14,15) |
InChIキー |
WCPBEUSWIVLNSK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1OC)O)CC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















